N-(3-Bromobenzyl)-2-propen-1-amine
Description
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-2-6-12-8-9-4-3-5-10(11)7-9/h2-5,7,12H,1,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAFXFFNHAJIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405923 | |
| Record name | AN-465/42767473 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893569-90-9 | |
| Record name | 3-Bromo-N-2-propen-1-ylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893569-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AN-465/42767473 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 3 Bromobenzyl 2 Propen 1 Amine and Its Analogs
Direct Synthesis Strategies
Direct synthesis strategies offer straightforward routes to N-(3-Bromobenzyl)-2-propen-1-amine and related structures, often involving the formation of the key carbon-nitrogen bond in a single or a few steps.
Condensation Reactions with Brominated Benzyl (B1604629) Precursors and Allylamine (B125299) Derivatives
A primary and widely applicable method for the synthesis of this compound is through condensation reactions. This can be achieved via two main pathways:
Reductive Amination: This versatile method involves the reaction of 3-bromobenzaldehyde (B42254) with allylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be crucial, with NaBH₃CN being particularly effective as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com This method is highly efficient for installing various alkyl groups onto an amine. masterorganicchemistry.com
N-Alkylation: Alternatively, direct N-alkylation of allylamine with a 3-bromobenzyl halide (e.g., 3-bromobenzyl bromide) can yield the target compound. However, this method can be prone to over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. masterorganicchemistry.com Careful control of reaction conditions, such as stoichiometry and temperature, is necessary to favor the formation of the desired secondary amine.
A catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has been reported, proceeding through a sequential imine condensation–isoaromatization pathway. beilstein-journals.org This approach highlights the potential for developing milder and more environmentally friendly synthetic routes.
Petasis Reaction and Decarboxylative Coupling Approaches for Allyl Amine Synthesis
Modern synthetic methodologies provide elegant and efficient alternatives for the synthesis of allylic amines.
Petasis Reaction: The Petasis borono-Mannich (PBM) reaction is a powerful multi-component reaction that combines an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to generate substituted amines. wikipedia.org This reaction is particularly useful for synthesizing allyl amines and tolerates a wide range of functional groups. wikipedia.org It can be performed under mild conditions and does not necessarily require anhydrous or inert atmospheres. wikipedia.org For the synthesis of analogs, a chiral amine can be employed to achieve high diastereoselectivity. wikipedia.org
Decarboxylative Coupling: Decarboxylative coupling reactions have emerged as a valuable tool for forming carbon-carbon and carbon-heteroatom bonds. A combination of photoredox and palladium catalysis enables the room-temperature decarboxylative allylation of α-amino acids and their esters to produce homoallylic amines. nih.gov This method is advantageous as it utilizes readily available carboxylic acid derivatives and generates CO₂ as the only byproduct. nih.govacs.org The reaction proceeds through the generation of radical intermediates, and its mechanism can be influenced by the stability of the formed α-amino radical. nih.gov
Table 1: Comparison of Direct Synthesis Strategies
| Method | Precursors | Key Features | Potential Byproducts |
|---|---|---|---|
| Reductive Amination | 3-Bromobenzaldehyde, Allylamine, Reducing Agent | High versatility, good for mono-alkylation. masterorganicchemistry.com | Over-reduced products |
| N-Alkylation | Allylamine, 3-Bromobenzyl halide | Direct, simple procedure. | Tertiary amines, quaternary salts. masterorganicchemistry.com |
| Petasis Reaction | Amine, Carbonyl, Vinyl boronic acid | Multi-component, tolerates functional groups. wikipedia.org | Varies with substrates |
| Decarboxylative Coupling | α-Amino acid/ester, Allyl source, Catalysts | Mild conditions, CO₂ byproduct. nih.govnih.govacs.org | Homocoupled products |
Transition-Metal Catalyzed Amine Synthesis Approaches
Transition-metal catalysis has revolutionized the synthesis of amines, offering highly efficient and selective methods for the formation of C-N bonds.
Palladium-Catalyzed Aminoarylation Reactions in N-Substituted Allylamine Formation
Palladium catalysts are widely used in cross-coupling reactions to form C-N bonds. A notable example is the palladium-catalyzed aminoarylation of butadienes. A visible-light-induced, three-component reaction involving butadienes, aryl halides, and aliphatic amines provides a route to allylamines with excellent E-selectivity. researchgate.net This method demonstrates exceptional control over chemo-, regio-, and stereoselectivity. researchgate.net Additionally, palladium-catalyzed C-H arylation of α,β-unsaturated imines can be controlled to selectively produce either enamine or allylic amine derivatives. nih.gov
Hydroamination and Hydroaminoalkylation Strategies for Aliphatic Amines
Hydroamination and hydroaminoalkylation are atom-economical reactions that involve the direct addition of an amine to an alkene or alkyne. researchgate.netacs.org
Hydroamination: This reaction adds an N-H bond across a C-C multiple bond. Palladium-catalyzed intermolecular hydroamination of 1-substituted allenes is an efficient method for synthesizing N-allylamines. rsc.org For many amines, the reaction with various allenes proceeds to near-quantitative conversion at room temperature in under an hour. rsc.org Catalysts based on early transition metals (Groups 3-5) have also been developed for these transformations. acs.org
Hydroaminoalkylation: This process involves the addition of a C-H bond of an amine to an unsaturated C-C bond. acs.org This powerful C-H functionalization allows for the atom-economic alkylation of amines using simple alkenes or alkynes as the alkylating agents. acs.org Both early and late transition metals, as well as photoredox catalysts, can mediate this transformation through distinct mechanistic pathways. acs.org
C-H Activation and Alkynylation for N-Propargylamine Synthesis (Mechanistic Parallels)
While not directly producing allylamines, the synthesis of N-propargylamines through C-H activation and alkynylation offers mechanistic insights that are relevant to the formation of C-C bonds adjacent to a nitrogen atom. Propargylamines are valuable synthetic intermediates and are present in many bioactive molecules. nih.gov
An efficient method for the direct conversion of an α-C-H bond of an N-alkylamine into an α-C-alkynyl bond has been developed using a cooperative catalytic system of a Lewis acid (B(C₆F₅)₃) and an organocopper complex. nih.govnih.govacs.org This oxidant-free method allows for the synthesis of a variety of propargylamines with high diastereo- and enantioselectivity. nih.govnih.govacs.org The mechanism involves the in-situ generation of an iminium ion and a copper-alkynyl complex, which then couple to form the propargylamine. nih.gov
Similarly, rhodium-catalyzed C-H alkynylation of arenes provides a regioselective method for introducing alkyne groups. rsc.org Although this applies to C(sp²)-H bonds, the principles of directed C-H activation are broadly applicable in organic synthesis.
Table 2: Transition-Metal Catalyzed Strategies
| Method | Catalyst System | Key Transformation | Selectivity |
|---|---|---|---|
| Aminoarylation | Palladium/Visible Light | 1,4-aminoarylation of butadienes. researchgate.net | Excellent E-selectivity. researchgate.net |
| Hydroamination | Palladium | Intermolecular addition of amines to allenes. rsc.org | High conversion. rsc.org |
| Hydroaminoalkylation | Early/Late Transition Metals, Photoredox | Addition of amine C-H to alkenes/alkynes. acs.org | Regio-, diastereo-, and enantioselectivity possible. acs.org |
| C-H Alkynylation | Lewis Acid/Organocopper | α-C-H alkynylation of N-alkylamines. nih.govnih.govacs.org | High diastereo- and enantioselectivity. nih.govnih.govacs.org |
Mannich Reaction Applications in Constructing Amine Derivatives
The Mannich reaction is a three-component condensation reaction involving an aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an acidic proton (like a ketone or another aldehyde). wikipedia.orgbyjus.com This reaction proceeds through the formation of an iminium ion, which then reacts with the enol form of the acidic component to yield a β-amino carbonyl compound, also known as a Mannich base. wikipedia.orgchemistrysteps.com
While the classic Mannich reaction is a powerful tool for C-C bond formation, its principles can be adapted for the synthesis of amine derivatives. byjus.comnih.gov The core of the reaction is the generation of an electrophilic iminium ion from an amine and an aldehyde. chemistrysteps.com This electrophile can then be attacked by a suitable nucleophile. In the context of synthesizing compounds like this compound, a modified Mannich-type approach could be envisioned, although it is not the most direct route. A more relevant application is in the synthesis of complex alkylamines. nih.gov The reaction is known for its efficiency in creating C-N bonds and its ability to introduce an aminomethyl group. organic-chemistry.org
Modern variations of the Mannich reaction include catalytic and asymmetric versions, expanding its utility in synthesizing complex molecules. organic-chemistry.org For instance, multicomponent reactions that combine elements of the Mannich reaction with other transformations can provide access to a diverse range of substituted amines. nih.govacs.org
Sequential Alcohol Oxidation and C-N Bond Formation Pathways
A common and efficient strategy for the synthesis of amines involves a two-step sequence: the oxidation of an alcohol to an aldehyde or ketone, followed by reductive amination. This pathway allows for the conversion of readily available alcohols into a wide variety of primary, secondary, and tertiary amines.
The initial oxidation step transforms the alcohol into a carbonyl compound. Following this, the carbonyl compound reacts with an amine to form an imine or enamine intermediate, which is then reduced to the final amine product. This reductive amination can often be performed in a one-pot fashion. youtube.com
Recent advancements have focused on developing catalytic methods for both the oxidation and the C-N bond formation steps. researchgate.net For example, some methods propose the dehydration of an alcohol to an aldehyde, which then reacts with ammonia (B1221849) to form an aldimine. This intermediate can then be further transformed into the desired amine. acs.org This sequential approach is a cornerstone in the synthesis of many amine-containing compounds due to its versatility and the broad availability of starting materials.
Synthesis of Related N-(Bromobenzyl)amine and Propenamine Intermediates
The synthesis of this compound relies on the availability of key intermediates, namely 3-bromobenzyl precursors and 2-propen-1-amine derivatives.
Preparation of 3-Bromobenzyl Precursors for Amination
The preparation of 3-bromobenzyl precursors is a critical first step. A common precursor is 3-bromobenzaldehyde. One synthetic route to bromo-substituted aromatic compounds involves a sequence of nitration, reduction of the nitro group to an amine, and then bromination. The order of these steps is crucial to achieve the desired substitution pattern. libretexts.org For instance, to obtain a meta-substituted product, a meta-directing group like a nitro group should be introduced first. libretexts.org
Another important precursor is 3-bromobenzyl halide (e.g., bromide or chloride), which can be readily used in amination reactions. These can be synthesized from the corresponding 3-bromotoluene (B146084) through radical halogenation. Alternatively, 2-bromobenzoic acids, which are readily available, can serve as precursors for related compounds. nih.gov The choice of precursor often depends on the specific amination method to be employed. For example, reductive amination protocols can directly utilize 3-bromobenzaldehyde. semanticscholar.org
Synthesis of 2-Propen-1-amine Derivatives and Their Intermediates
2-Propen-1-amine, also known as allylamine, and its derivatives are key building blocks. nist.govnist.gov Allylamine itself is a primary amine with the formula C₃H₇N. nist.govnist.govchemsynthesis.com The synthesis of N-substituted allylic amines can be achieved through various C-N or C-C bond-forming reactions. rsc.org Traditional methods include the amination of allylating reagents. rsc.org
Modern synthetic strategies offer more efficient and modular approaches. For example, multicomponent coupling reactions catalyzed by transition metals like nickel can construct complex allylic amines from simple alkenes, aldehydes, and amides in a single step. rsc.org Another approach involves the reaction of N-sulfonylaziridines with dimethylsulfonium methylide to produce allylic N-sulfonylamines. organic-chemistry.org
Formation of Schiff Base Intermediates from 3-Bromobenzaldehyde and Diamines
Schiff bases, or imines, are formed by the reaction of a primary amine with an aldehyde or ketone. wikipedia.org Specifically, an aromatic aldehyde like 3-bromobenzaldehyde can react with a diamine to form a Schiff base intermediate. This reaction involves nucleophilic addition of the amine to the carbonyl group, followed by dehydration. wikipedia.org
These Schiff base intermediates are versatile and can be used in the synthesis of various compounds, including metal complexes. internationaljournalcorner.comajrconline.org The imine nitrogen in a Schiff base is basic and can act as a ligand. wikipedia.orginternationaljournalcorner.com The formation of Schiff bases from substituted aldehydes and various amines is a well-established reaction, often proceeding with high yield. internationaljournalcorner.comjmchemsci.com
Green Chemistry and Sustainable Synthetic Approaches for N-Allyl Amines
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. This is particularly relevant for the production of widely used compounds like N-allyl amines.
One promising green approach is the use of deep eutectic solvents (DESs) as promoters for the N-alkylation of amines with allylic alcohols. rsc.org This method can proceed under mild conditions, sometimes even at room temperature, and avoids the use of metal catalysts. rsc.org Another sustainable strategy involves the direct dehydrative allylation of amines with allyl alcohols using a solid, reusable catalyst like MoO₃/TiO₂. organic-chemistry.org
Electrochemical methods are also emerging as a sustainable alternative for C-N bond formation. acs.orgelsevierpure.com These methods can be advantageous due to their simplicity and potential for cost-effective scale-up. elsevierpure.com Furthermore, metal-free multicomponent reactions, sometimes using water as a solvent, provide an environmentally benign route to allyl amines. acs.org The development of such green methodologies is crucial for reducing the environmental impact of chemical manufacturing.
Chemical Reactivity and Reaction Mechanisms of N 3 Bromobenzyl 2 Propen 1 Amine
Reactivity of the Allylic Amine Moiety
The allylic amine portion of the molecule contains both a carbon-carbon double bond (alkene) and a secondary amine, each contributing to its characteristic reactivity.
Electrophilic and Nucleophilic Reactions of the Alkene Functionality
The alkene's π-bond makes it susceptible to attack by electrophiles. Standard electrophilic additions to alkenes, such as halogenation, hydrohalogenation, and hydration, can be expected to occur at this site. The regioselectivity of these additions would be influenced by the electronic effects of the adjacent aminobenzyl group.
Conversely, the allylic position is activated towards nucleophilic attack, particularly in the presence of a suitable leaving group or through transition metal catalysis. Palladium-catalyzed allylic amination, for instance, allows for the introduction of various amine nucleophiles at the allylic carbon. organic-chemistry.orgincatt.nl This reaction proceeds via a π-allylpalladium intermediate, offering a high degree of regio- and stereocontrol. researchgate.netnih.gov
Role of Nitrogen Lone Pair in Chemical Transformations
The lone pair of electrons on the nitrogen atom imparts both basic and nucleophilic character to the amine. libretexts.orgquizlet.commsu.edu As a base, it can be protonated by acids to form the corresponding ammonium (B1175870) salt. As a nucleophile, the nitrogen can participate in a variety of reactions, including:
Alkylation and Acylation: The nitrogen can be alkylated by reaction with alkyl halides or acylated by reaction with acid chlorides or anhydrides to form tertiary amines and amides, respectively. msu.edu
Michael Addition: The amine can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.
Participation in Cycloaddition Reactions: The nitrogen lone pair can influence the course of cycloaddition reactions involving the adjacent alkene.
The basicity of the amine can be a crucial factor in its reactivity. Aromatic amines are generally weaker bases than aliphatic amines because the lone pair can be delocalized into the aromatic ring. libretexts.orgquizlet.com While the benzyl (B1604629) group in N-(3-bromobenzyl)-2-propen-1-amine is not directly attached to the nitrogen, its electronic properties can still influence the nitrogen's basicity.
Reactivity of the Bromobenzyl Group
The bromobenzyl portion of the molecule offers a handle for modifications of the aromatic ring, primarily through substitution and coupling reactions.
Nucleophilic Aromatic Substitution Pathways
While aromatic rings are generally electron-rich and resistant to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org For SNAr to proceed, the aromatic ring must be activated by strongly electron-withdrawing groups, typically positioned ortho and/or para to the leaving group (in this case, the bromine atom). masterorganicchemistry.comlibretexts.org The 3-bromo substitution pattern in this compound is not ideal for activating the ring towards traditional SNAr. However, alternative mechanisms, such as those involving benzyne (B1209423) intermediates, could potentially lead to substitution. youtube.com The reaction conditions for such transformations are typically harsh, requiring strong bases.
Metal-Mediated Cross-Coupling Reactions (e.g., Heck, Suzuki) for Further Derivatization
The bromine atom on the benzyl group is an excellent participant in a variety of powerful transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki Reaction: This versatile palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (typically a boronic acid or ester) in the presence of a base. masterorganicchemistry.comnih.gov This allows for the formation of a new carbon-carbon bond, enabling the synthesis of biaryl compounds or the introduction of various alkyl or alkenyl substituents. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. masterorganicchemistry.comresearchgate.net
Heck Reaction: The Heck reaction, also palladium-catalyzed, couples the aryl bromide with an alkene to form a new, more substituted alkene. masterorganicchemistry.comresearchgate.net This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex molecules.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the aryl bromide with a wide variety of amines to form a new carbon-nitrogen bond. chemrxiv.org This provides a direct route to a diverse array of substituted anilines.
Table 1: Examples of Metal-Mediated Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst/Reagents | Product Type |
| Suzuki Reaction | Organoboron Compound | Pd catalyst, Base | Biaryl, Alkyl/Alkenyl arene |
| Heck Reaction | Alkene | Pd catalyst, Base | Substituted Alkene |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | Aryl Amine |
Intramolecular Cyclization Pathways and Heterocycle Formation
The dual functionality of this compound provides the opportunity for intramolecular reactions to form various heterocyclic ring systems. These cyclization reactions can be triggered by different reagents and conditions, leading to a variety of valuable products.
Pyrrolidine (B122466) Formation: Intramolecular cyclization can lead to the formation of pyrrolidine rings, a common motif in many biologically active compounds. enamine.netorganic-chemistry.orgmdpi.comnih.govresearchgate.net One potential pathway involves the intramolecular aminopalladation of the alkene, followed by reductive elimination. Another possibility is a radical cyclization initiated at the bromobenzyl position. A [3+2] cycloaddition of an azomethine ylide, which can be generated from the amine, with an alkene is a common method for pyrrolidine synthesis. enamine.netnih.gov
Pyrazole (B372694) Formation: While direct intramolecular cyclization to a pyrazole is less straightforward from this specific substrate, derivatives of this compound could be used in pyrazole synthesis. orientjchem.orgdergipark.org.trnih.govmdpi.comnih.gov For instance, transformation of the allyl group into a 1,3-dicarbonyl moiety would create a suitable precursor for condensation with a hydrazine (B178648) to form the pyrazole ring. dergipark.org.trmdpi.comnih.gov
Triazole Formation: The synthesis of triazoles typically involves the reaction of azides with alkynes (in the case of 1,2,3-triazoles) or the cyclization of hydrazine derivatives (for 1,2,4-triazoles). nih.govmdpi.combeilstein-journals.orgresearchgate.netmdpi.com To form a triazole via intramolecular cyclization from this compound, the molecule would first need to be significantly modified to incorporate the necessary functional groups for cyclization. For example, conversion of the amine to an azide (B81097) and the alkene to an alkyne could set the stage for an intramolecular [3+2] cycloaddition to form a 1,2,3-triazole.
Table 2: Potential Heterocyclic Products from this compound Derivatives
| Heterocycle | Key Synthetic Strategy | Required Precursor Modification |
| Pyrrolidine | Intramolecular Aminopalladation or Radical Cyclization | Activation of the C-Br bond or generation of a radical |
| Pyrazole | Condensation with Hydrazine | Conversion of the allyl group to a 1,3-dicarbonyl or similar synthon |
| Triazole | Intramolecular Cycloaddition | Conversion of the amine to an azide and the alkene to an alkyne |
Mechanistic Investigations of Key Synthetic Transformations
The synthesis of secondary amines such as this compound can be achieved through several established synthetic routes. One of the most common and direct methods is the nucleophilic substitution reaction between an amine and an alkyl halide. In the case of this compound, this would typically involve the reaction of 3-bromobenzylamine (B82478) with an allyl halide, such as allyl bromide.
The mechanism for this transformation proceeds via a standard S_N2 (bimolecular nucleophilic substitution) pathway. The nitrogen atom of the 3-bromobenzylamine acts as the nucleophile, using its lone pair of electrons to attack the electrophilic carbon atom of the allyl bromide that is bonded to the bromine atom. This attack occurs from the backside of the carbon-bromine bond, leading to a transition state where both the nitrogen and the bromine are partially bonded to the carbon. Simultaneously, the carbon-bromine bond breaks, and the bromide ion is expelled as a leaving group. This single, concerted step results in the formation of a new carbon-nitrogen bond. The initial product is the hydrobromide salt of the desired secondary amine. A subsequent workup with a base (e.g., sodium hydroxide (B78521) or a tertiary amine like triethylamine) is required to deprotonate the nitrogen, yielding the final, neutral this compound product.
An alternative synthetic approach is reductive amination. This two-step, one-pot process would involve the reaction of 3-bromobenzaldehyde (B42254) with allylamine (B125299) to first form an intermediate imine (a Schiff base). This is followed by the in-situ reduction of the imine using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄). The mechanism begins with the nucleophilic attack of the allylamine on the carbonyl carbon of the 3-bromobenzaldehyde, followed by dehydration to form the C=N double bond of the imine. The hydride from the reducing agent then attacks the electrophilic carbon of the imine, breaking the pi-bond and forming the final C-N single bond of the secondary amine.
Table 1: Mechanistic Overview of a Key Synthetic Transformation for this compound
| Transformation | Reactants | Reagents/Conditions | Key Mechanistic Steps |
| Nucleophilic Substitution | 3-Bromobenzylamine, Allyl Bromide | 1. Aprotic solvent (e.g., Acetonitrile (B52724), DMF)2. Base (e.g., K₂CO₃, Et₃N) for workup | 1. Nucleophilic attack of the amine's lone pair on the electrophilic carbon of allyl bromide.2. Concerted displacement of the bromide leaving group (S_N2 mechanism).3. Deprotonation of the resulting ammonium salt by a base. |
| Reductive Amination | 3-Bromobenzaldehyde, Allylamine | 1. Suitable solvent (e.g., Methanol)2. Reducing agent (e.g., NaBH₄, NaBH(OAc)₃) | 1. Nucleophilic attack of allylamine on the carbonyl carbon.2. Formation of a hemiaminal intermediate.3. Dehydration to form an imine intermediate.4. Hydride transfer from the reducing agent to the imine carbon. |
Bond Dissociation Energy Studies and Energetic Profiles
The chemical reactivity of this compound is fundamentally governed by the strength of its various covalent bonds. Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically, forming two radical species. By examining the BDEs of the key bonds within the molecule, an energetic profile can be constructed that helps predict which bonds are most likely to cleave under thermal or photochemical conditions, thus indicating the most probable reaction pathways.
The benzylic C-N bond is expected to be relatively weak due to the stability of the resulting benzyl radical, which is resonance-stabilized. Similarly, the allylic C-N bond is weakened by the resonance stabilization of the resulting allyl radical. The N-H bond in secondary amines generally has a moderate BDE. researchgate.net The C-Br bond on an aromatic ring is typically quite strong.
These relative BDE values suggest that, under energetic conditions, the most likely fragmentation pathways would involve the cleavage of the C-N bonds, particularly the benzylic C-N bond. The N-H bond is also a potential site for abstraction reactions. The stability of the radicals formed upon bond cleavage is a critical factor; for instance, the stabilization energy of an α-aminoalkyl radical is significant, which lowers the α(C-H) bond dissociation energy compared to a simple alkane. canada.caresearchgate.net This is due to a stabilizing three-electron, two-orbital interaction between the singly occupied orbital on the carbon and the non-bonding lone pair on the adjacent nitrogen. canada.ca
Table 2: Estimated Bond Dissociation Energies (BDEs) for Key Bonds in this compound and Related Structures
| Bond | Structure | Estimated BDE (kJ/mol) | Reference/Analogue | Source Citation |
| Benzyl C-N | C₆H₅CH₂-NH₂ | 301 | Benzylamine (B48309) | ucsb.edu |
| Benzyl C-N | C₆H₅CH₂-NHCH₃ | 289 | N-Methylbenzylamine | ucsb.edu |
| N-H | Secondary Amine Radical | ~275 | 4-Anilinodiphenylaminyl Radical | researchgate.net |
| α(C-H) | Unconstrained Secondary Amine | ~381 | Triethylamine | canada.ca |
| N-H | Primary Amine | ~423 | n-Propylamine | researchgate.net |
| Aryl C-Br | C₆H₅-Br | 366 | Bromobenzene | ucsb.edu |
Note: The values presented are for analogous structures and serve as estimates to build an energetic profile for this compound.
Advanced Analytical Techniques for Structural Elucidation and Characterization
Spectroscopic Analysis of N-(3-Bromobenzyl)-2-propen-1-amine and its Derivatives
Spectroscopic analysis is fundamental to the characterization of this compound, offering detailed insights into its molecular framework.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ipb.pt For this compound, both ¹H and ¹³C NMR spectra provide key information about the electronic environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of non-equivalent proton in the molecule. The aromatic protons on the 3-bromophenyl ring would typically appear as complex multiplets in the range of δ 7.2-7.5 ppm. The benzylic protons (Ar-CH₂ -N) would likely resonate as a singlet or a doublet around δ 3.7-3.8 ppm. The protons of the allyl group would exhibit characteristic signals: the internal methine proton (-CH=) as a multiplet around δ 5.8-6.0 ppm, the terminal vinyl protons (=CH₂) as two multiplets around δ 5.1-5.3 ppm, and the allylic protons (-N-CH₂ -CH=) as a doublet around δ 3.2-3.4 ppm. The N-H proton of the secondary amine is expected to show a broad singlet, the chemical shift of which can vary. nih.govresearchgate.net
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms. For the parent compound, N-allylbenzylamine, characteristic shifts are observed. nih.gov By extrapolation, for this compound, the carbon attached to the bromine atom (C-Br) would appear around δ 122 ppm. The other aromatic carbons would resonate between δ 125-140 ppm. The benzylic carbon (Ar-C H₂-N) is expected around δ 53-54 ppm. The carbons of the allyl group would be found with the -CH= carbon at approximately δ 135 ppm and the =CH₂ carbon at about δ 117 ppm, while the -N-C H₂- carbon would be near δ 52 ppm. researchgate.netrsc.org
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| Aromatic CH | 7.20 - 7.50 (m, 4H) | 125.0 - 131.0, 140.0 |
| Ar-C-Br | - | ~122.5 |
| -CH=CH₂ | 5.85 - 6.00 (m, 1H) | ~135.0 |
| -CH=CH ₂ | 5.10 - 5.30 (m, 2H) | ~117.0 |
| Ar-CH₂-N | ~3.75 (s, 2H) | ~53.5 |
| N-CH₂-CH | ~3.30 (d, 2H) | ~52.0 |
Note: Data are predicted based on known values for similar structures and substituent effects. 'm' denotes multiplet, 's' singlet, 'd' doublet, 'br s' broad singlet.
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, a secondary amine, a characteristic N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. Other key absorptions would include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic chains (below 3000 cm⁻¹), C=C stretching of the alkene at approximately 1645 cm⁻¹, and aromatic C=C stretching bands around 1600 and 1475 cm⁻¹. The C-N stretching vibration for an aliphatic amine typically appears in the 1250-1020 cm⁻¹ range. The presence of the bromine atom would be indicated by a C-Br stretching absorption in the lower frequency "fingerprint" region, typically between 600-500 cm⁻¹. impactfactor.orgresearchgate.net
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (secondary amine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2960 |
| C=C Stretch (Alkene) | ~1645 |
| C=C Stretch (Aromatic) | 1475 - 1600 |
| C-N Stretch | 1020 - 1250 |
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns. For this compound (C₁₀H₁₂BrN), the molecular ion peak [M]⁺ would be expected at m/z 225 and 227 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to its two major isotopes, ⁷⁹Br and ⁸¹Br).
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. Common fragmentation pathways would likely involve the loss of the bromine atom or cleavage of the benzyl (B1604629) group. A prominent peak at m/z 91 is characteristic of the benzyl cation (C₇H₇⁺), which rearranges to the stable tropylium (B1234903) ion. nist.gov Another significant fragmentation would be the alpha-cleavage of the amine, leading to fragments such as [M-C₃H₅]⁺. imjst.org
Predicted Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment | Notes |
|---|---|---|
| 225/227 | [C₁₀H₁₂BrN]⁺ | Molecular ion peak (M, M+2) |
| 146 | [C₁₀H₁₂N]⁺ | Loss of Br radical |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |
UV-Vis spectroscopy measures the electronic transitions within a molecule. The primary chromophore in this compound is the bromobenzyl group. Aromatic systems typically exhibit strong absorptions corresponding to π → π* transitions. For a benzylamine (B48309) derivative, absorption bands are expected in the UV region. One would anticipate a strong absorption band (the E2-band) around 200-220 nm and a weaker, fine-structured band (the B-band) around 260-270 nm, which is characteristic of the benzene (B151609) ring. mdpi.comnih.gov
Elemental Analysis (CHN) for Compound Purity and Composition
Elemental analysis determines the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula to confirm the compound's empirical formula and assess its purity. rsc.org For this compound, with the molecular formula C₁₀H₁₂BrN, the theoretical elemental composition can be calculated. researchgate.net
Calculated Elemental Composition for C₁₀H₁₂BrN
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 10 | 120.11 | 53.11 |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 5.35 |
| Bromine (Br) | 79.904 | 1 | 79.904 | 35.33 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.20 |
| Total | | | 226.117 | 100.00 |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-allylbenzylamine |
| Benzylamine |
| This compound hydrochloride |
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an indispensable tool for separating the components of a mixture, thereby allowing for the isolation and purification of a target compound and the assessment of its purity. For a compound such as this compound, various chromatographic methods are applicable.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. Given that this compound possesses these characteristics, GC-MS serves as an excellent method for its identification and purity evaluation. In GC, the compound is vaporized and separated from non-volatile impurities as it passes through a capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.
The mass spectrum of a compound is a unique fingerprint determined by its molecular structure. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak and several characteristic fragment ions. The fragmentation pattern is predictable based on the structure of the molecule. Alpha-cleavage, the cleavage of the C-C bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for aliphatic amines. libretexts.org The presence of the bromine atom would result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the 79Br and 81Br isotopes).
Table 1: Predicted GC-MS Fragmentation for this compound
| Fragment Ion | Proposed Structure | Key Fragmentation Pathway |
| [M]+ | C10H12BrN+ | Molecular Ion |
| [M-Br]+ | C10H12N+ | Loss of Bromine Radical |
| [M-C3H5]+ | C7H7BrN+ | Loss of Allyl Group |
| C7H6Br+ | Bromotropylium ion | Benzylic cleavage with loss of allylamine (B125299) |
| C3H5N+ | Allylamine fragment | Alpha-cleavage |
This table presents predicted data based on general fragmentation patterns of similar compounds and has not been experimentally verified for this specific molecule in the available literature.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS)
For compounds that may not be suitable for GC analysis due to low volatility or thermal instability, or for analysis within complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. In LC-MS, the compound is first separated by liquid chromatography and then detected by a mass spectrometer. Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity and sensitivity by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. This is particularly useful for quantitative analysis in complex samples. nih.gov
A reversed-phase HPLC separation would likely be employed for this compound, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid to improve peak shape for amines) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Electrospray ionization (ESI) in positive ion mode would be a suitable ionization technique for this amine. nih.govnih.gov
In an LC-MS/MS experiment, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then generate specific product ions, which can be monitored for highly selective and sensitive quantification.
Table 2: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Value |
| LC Conditions | |
| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| MS Conditions | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 226/228 |
| Product Ions (Q3) | To be determined experimentally |
| Collision Energy | To be optimized |
This table presents hypothetical parameters based on methods for similar aromatic amines and would require experimental optimization.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the separation, quantification, and purity assessment of a vast range of compounds. UPLC utilizes smaller particle size columns, leading to higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.gov
For the analysis of this compound, a reversed-phase HPLC or UPLC method with UV detection would be a standard approach. researchgate.netsielc.com The aromatic ring in the molecule allows for strong UV absorbance, typically in the range of 200-300 nm. sielc.com The method would be validated for linearity, accuracy, precision, and specificity to ensure reliable quantification and purity determination. scispace.com
Table 3: Illustrative HPLC/UPLC Method Parameters
| Parameter | HPLC | UPLC |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile/Water (gradient or isocratic) | Acetonitrile/Water (gradient) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at ~210 nm and ~265 nm | UV at ~210 nm and ~265 nm |
| Run Time | 15-20 min | 3-5 min |
This table provides illustrative parameters. Actual conditions would be optimized based on experimental results.
Hyphenated Analytical Methodologies
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information from a single analysis. nih.gov The coupling of chromatographic techniques with mass spectrometry, as discussed above (GC-MS and LC-MS), are prime examples.
The power of hyphenation lies in its ability to provide both separation and structural information simultaneously. For instance, in the analysis of a crude reaction mixture from the synthesis of this compound, LC-MS could be used to separate the desired product from starting materials, by-products, and other impurities. The mass spectrum of each separated peak would then aid in its identification. The use of a photodiode array (PDA) detector in conjunction with LC-MS (LC-PDA-MS) would provide UV-Vis spectra for each component, offering additional structural clues.
For complex analyses, further hyphenation, such as LC-MS/MS, provides enhanced selectivity and sensitivity, which is crucial for trace-level analysis or when dealing with complex matrices. nih.gov The development of UPLC-MS/MS methods has allowed for ultrafast and highly sensitive analyses, which is particularly valuable in high-throughput screening environments. nih.gov
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. For N-(3-Bromobenzyl)-2-propen-1-amine, these methods offer a deep understanding of its intrinsic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, by finding the lowest energy conformation of the molecule. nih.govepstem.net For compounds containing aromatic rings, like the 3-bromophenyl group in the target molecule, DFT calculations can accurately predict the planarity of the ring and the orientation of its substituents. researchgate.net
Calculations are typically performed using a specific functional, such as Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP), combined with a basis set like 6-311G(d,p). nih.govnih.gov These calculations yield the ground-state optimized structure, which is essential for further analysis of the molecule's properties. The electronic structure, including the distribution of electron density and orbital energies, is also a primary output of DFT calculations. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.comnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For complex organic molecules, this energy gap can be calculated using DFT. For instance, a related compound, benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, was found to have a calculated HOMO-LUMO energy gap of 4.0319 eV. nih.gov The analysis of the spatial distribution of HOMO and LUMO orbitals can identify the likely sites for electrophilic and nucleophilic attack.
Table 1: Representative Frontier Molecular Orbital Data This table presents hypothetical yet representative values for this compound based on calculations for analogous molecules.
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.25 | Highest Occupied Molecular Orbital; associated with electron-donating ability. |
| LUMO | -1.92 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. |
| Energy Gap (ΔE) | 4.33 | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. libretexts.org It is used to predict how molecules will interact and to identify sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is color-coded, where red indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). Intermediate potentials are shown in green, yellow, and orange. researchgate.net
For this compound, the MEP map would be expected to show a region of high electron density (red) around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and electrophilic attack. The area around the bromine atom may exhibit a region of positive potential, known as a sigma-hole, which can participate in halogen bonding. researchgate.net The aromatic ring would show a mixed potential, while the hydrogen atoms attached to nitrogen and carbons would correspond to positive potential regions.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and delocalization effects by analyzing interactions between filled (donor) and vacant (acceptor) orbitals. nih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net
In this compound, significant hyperconjugative interactions would be expected. These include the delocalization of the nitrogen atom's lone pair electrons into the antibonding orbitals of adjacent sigma bonds (n → σ*). Such interactions stabilize the molecule, and higher E(2) values indicate a more significant stabilization. nih.gov NBO analysis can also provide insights into the hybridization of atomic orbitals and the natural atomic charges on each atom. ijnc.ir
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. arxiv.org It is a powerful tool for predicting electronic absorption spectra, such as UV-Vis spectra, by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.netnih.gov
By applying TD-DFT, one can simulate the absorption spectrum of this compound, identifying the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions (e.g., π → π* or n → π*). These theoretical predictions can then be compared with experimental spectroscopic data for validation.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Reactivity
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of different molecular conformations and their relative energies. nih.gov
For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations can map out the conformational landscape. This involves identifying the various stable conformers (rotational isomers) and the energy barriers for conversion between them. Understanding the accessible conformations is crucial, as the three-dimensional shape of a molecule significantly influences its reactivity and its ability to bind to biological targets. nih.gov The simulations can reveal how intramolecular interactions, such as hydrogen bonding or steric hindrance, govern the preferred shapes of the molecule in different environments. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis for Related N-Allyl Amine Scaffolds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find correlations between the chemical structures of compounds and their biological activities. researchgate.net For scaffolds related to N-allyl amines, QSAR models are developed to predict properties such as antioxidant or enzyme inhibitory activity. researchgate.netnih.gov These models are built by calculating a wide range of molecular descriptors for a series of compounds and then using statistical methods, like multiple linear regression, to create an equation that relates these descriptors to experimental activity. researchgate.net
The process involves preparing a library of compounds, calculating their molecular descriptors, and then selecting the most relevant descriptors to build and validate the QSAR model. researchgate.net For instance, a QSAR model for di(hetero)aryl amines and amides identified key molecular descriptors like B06[C-O] (presence of a Carbon-Oxygen bond), Eig04_AEA(dm) (an electronic descriptor), and JGI2 (a topological descriptor) as being crucial for predicting antioxidant activity. researchgate.net The statistical robustness of such models is verified using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). researchgate.net For related thiazole (B1198619) and thiadiazole derivatives, QSAR studies have successfully correlated physicochemical parameters like XlogP and Quadrupole1 with cytotoxic activity. nih.gov
| Physicochemical | XlogP | Measures the lipophilicity or hydrophobicity of the molecule. nih.gov |
This table illustrates typical descriptors used in QSAR studies on related scaffolds and does not represent a specific analysis of this compound.
Molecular Docking Studies (excluding direct biological activity interpretation)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. It is frequently used to model the interaction between a small molecule ligand and a protein target at the atomic level. nih.govresearchgate.net For a molecule like this compound, docking studies would involve placing the compound into the binding site of a target protein to analyze its binding mode and intermolecular interactions without interpreting its ultimate biological effect.
The process involves generating various conformations of the ligand and positioning them within the protein's active site, followed by a scoring function that estimates the binding affinity for each pose. plos.org The interactions observed typically include:
Hydrogen Bonding: The secondary amine group (-NH-) in this compound can act as a hydrogen bond donor, while the nitrogen atom can also serve as an acceptor. nih.gov
Hydrophobic Interactions: The benzyl ring and the allyl group are nonpolar and can form favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket. nih.gov
π-π Stacking: The aromatic bromobenzyl ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. nih.gov
Halogen Bonding: The bromine atom on the benzyl ring can potentially form halogen bonds, which are specific non-covalent interactions. nih.gov
Studies on structurally similar molecules, such as (Z)-3-(3-bromophenyl)-1-(1H-imidazol-1-yl)prop-2-en-1-one, have used docking to reveal how the bromophenyl moiety contributes to binding within protein active sites. researchgate.net Similarly, docking of coumarin (B35378) derivatives highlights the importance of specific moieties, like a benzyloxy group, in establishing a binding pattern. nih.gov
Table 2: Illustrative Docking Interaction Data for a Hypothetical Ligand in a Protein Binding Site
| Interaction Type | Interacting Ligand Group | Interacting Amino Acid Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Amine (N-H) | Aspartate (ASP) | 2.9 |
| π-π Stacking | Phenyl Ring | Tryptophan (TRP) | 3.5 |
| Hydrophobic | Allyl Group | Leucine (LEU) | 4.1 |
This table is for illustrative purposes only, showing typical interactions and distances found in molecular docking simulations, and does not represent actual data for this compound.
In Silico Prediction of Druglikeness (excluding ADMET properties)
In silico prediction of druglikeness assesses whether a compound possesses properties that would make it a likely candidate for an oral drug. These predictions are often based on a set of rules derived from the analysis of successful drug molecules. nih.gov The most well-known of these is Lipinski's Rule of Five, which identifies potential issues with solubility or permeability.
Lipinski's Rule of Five states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
Molecular Weight (MW) ≤ 500 Daltons
LogP (a measure of lipophilicity) ≤ 5
Hydrogen Bond Donors (HBD) ≤ 5
Hydrogen Bond Acceptors (HBA) ≤ 10
This compound can be evaluated against these and other druglikeness parameters.
Table 3: Predicted Druglikeness Properties for this compound
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₂BrN | N/A | N/A |
| Molecular Weight | 226.11 g/mol | ≤ 500 | Yes |
| LogP (Octanol-Water Partition Coefficient) | 2.8 - 3.1 (Predicted) | ≤ 5 | Yes |
| Hydrogen Bond Donors (HBD) | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 1 | ≤ 10 | Yes |
| Molar Refractivity | 59.0 - 61.0 cm³ (Predicted) | 40 - 130 | Yes |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | ≤ 140 Ų | Yes |
The predicted values are calculated using standard computational algorithms and indicate that this compound complies with common rules for druglikeness.
Applications in Chemical Synthesis and As Synthetic Intermediates
Role as Building Blocks in the Synthesis of Complex Organic Molecules
The utility of N-(3-Bromobenzyl)-2-propen-1-amine as a synthetic building block lies in the orthogonal reactivity of its constituent parts. Chemists can selectively target one functional group while leaving the others intact for subsequent transformations, enabling a modular approach to the synthesis of complex molecules. The secondary amine is nucleophilic and basic, the allyl group is ripe for addition and rearrangement reactions, and the aryl bromide provides a handle for modern cross-coupling chemistry. This multi-functionality makes it a valuable precursor for creating diverse molecular architectures.
The table below summarizes the principal reactive sites of the molecule and the types of chemical transformations they can undergo, highlighting its role as a versatile synthetic building block.
| Functional Group | Reactive Nature | Potential Synthetic Transformations |
| Secondary Amine | Nucleophilic, Basic | Acylation, Alkylation, Reductive Amination, Formation of Amides, Sulfonamides, and Ureas. |
| Allyl Group (Alkene) | Electrophilic/Nucleophilic | Addition reactions (Halogenation, Hydrohalogenation), Epoxidation, Dihydroxylation, Ozonolysis, Cycloadditions, Metathesis. |
| Aryl Bromide | Electrophilic (Handle for Coupling) | Palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira, Buchwald-Hartwig), Grignard formation, Nucleophilic aromatic substitution. |
Utility in the Preparation of Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Chalcones, Pyrazoles, Triazoles)
Nitrogen-containing heterocycles are core structures in pharmaceuticals and agrochemicals. researchgate.netnih.gov this compound serves as a valuable intermediate in the synthesis of several such classes of compounds.
Pyrrolidines: The pyrrolidine (B122466) ring is a common motif in many biologically active compounds. mdpi.com One of the most powerful methods for its synthesis is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene (dipolarophile). mdpi.com The allyl group of this compound can function as the dipolarophile in this reaction. For instance, reaction with an azomethine ylide, often generated in situ from the condensation of an α-amino acid and an aldehyde, would yield a highly substituted pyrrolidine ring bearing the N-(3-bromobenzyl) group, a useful scaffold for further chemical exploration.
Chalcones: Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and are known for their interesting chemical properties. researchgate.netnih.govnih.gov While this compound is not a direct precursor in the classical Claisen-Schmidt condensation used to make chalcones, its structural motifs can be incorporated into complex chalcone (B49325) derivatives. nih.govhilarispublisher.com For example, the 3-bromobenzyl portion could be elaborated into a substituted benzaldehyde, which could then be condensed with an appropriate acetophenone. More directly, the amine functionality can be incorporated into a chalcone scaffold to produce amino-substituted chalcones, which have been a subject of study. hilarispublisher.com
Pyrazoles: The pyrazole (B372694) ring is another privileged structure in medicinal chemistry. researchgate.net A primary route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. dergipark.org.trorganic-chemistry.org this compound can be used as a starting material to generate synthons for pyrazole construction. The allyl group, through oxidation and other transformations, could be converted into a dicarbonyl equivalent. Alternatively, the molecule's allyl amine unit can be modified to react with hydrazine precursors. nih.govresearchgate.net For example, reaction of α,β-unsaturated ketones (chalcones) with hydrazines is a common route to pyrazolines, which can be oxidized to pyrazoles. organic-chemistry.org
Triazoles: The 1,2,3-triazole ring, often synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is a staple in modern chemical synthesis. nih.govnih.govarkat-usa.org this compound can be readily converted into either of the required precursors for this reaction.
Alkyne Precursor: The aryl bromide can undergo a Sonogashira coupling with a terminal alkyne (e.g., trimethylsilylacetylene) to install the alkyne functionality on the benzyl (B1604629) ring.
Azide (B81097) Precursor: The secondary amine can be transformed into an azide. Alternatively, the bromine atom can be substituted with sodium azide to create a benzyl azide. arkat-usa.org
Once modified to contain either an alkyne or an azide group, the resulting intermediate can participate in a click reaction to form a highly substituted triazole derivative. arkat-usa.orgmdpi.com
Development of Ligands for Catalysis
The nitrogen atom in this compound, with its lone pair of electrons, provides a coordination site for metal ions, making the molecule a candidate for ligand development. Polydentate ligands, which bind to metals through multiple atoms, are central to modern catalysis. researchgate.net This compound can be elaborated into such ligands. For example, the secondary amine can be part of an N,N'-bidentate ligand scaffold. Furthermore, the bromine atom on the phenyl ring can be replaced with other donor groups (e.g., phosphines via a coupling reaction) to create bidentate or tridentate ligands. The synthesis of chelating N-heterocyclic carbene (NHC) palladium complexes from precursors containing brominated alkyl chains has been demonstrated, highlighting a potential pathway for converting this molecule into a valuable ligand. nih.gov Such ligands are critical in homogeneous catalysis for reactions like cross-coupling and asymmetric synthesis. mdpi.com
Strategic Intermediate in the Synthesis of Substituted Allyl Amines and Related Analogues
The molecule is itself a substituted allyl amine, a class of compounds used in various synthetic applications. nih.gov Its strategic value lies in the aryl bromide, which acts as a versatile functional handle for diversification. Using palladium-catalyzed cross-coupling reactions, the bromine atom can be replaced with a wide variety of substituents, leading to a library of novel substituted allyl amines while preserving the core N-benzyl allyl amine structure. This allows for systematic modification of the aromatic portion of the molecule to fine-tune its properties.
The table below outlines several key cross-coupling reactions that can be performed on the aryl bromide of this compound.
| Coupling Reaction | Reagent Type | Resulting Substituent (R) |
| Suzuki Coupling | Boronic acid/ester (R-B(OR)₂) | Aryl, Heteroaryl, Alkyl |
| Heck Coupling | Alkene (R-CH=CH₂) | Alkenyl |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Alkynyl |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Amino |
| Stille Coupling | Organostannane (R-SnBu₃) | Aryl, Vinyl, Alkyl |
| Cyanation | Cyanide source (e.g., Zn(CN)₂) | Cyano |
These transformations enable the synthesis of a vast number of analogues from a single, readily accessible intermediate. dntb.gov.ua
Applications in Scaffold Design for Medicinal Chemistry Research (without biological outcomes)
In medicinal chemistry, a scaffold is a core molecular structure upon which various functional groups are appended to create a library of compounds for screening. The design of such scaffolds is a key strategy in drug discovery. researchgate.netnih.gov this compound is an excellent example of a scaffold that combines both rigid and flexible elements. The benzyl ring provides a rigid platform, while the allyl amine portion offers conformational flexibility.
The true synthetic value in scaffold design comes from the bromine atom, which serves as a point of diversification. Chemists can use the reactions described in the previous section (e.g., Suzuki, Sonogashira) to attach a wide range of different chemical groups at this position. This allows for the systematic exploration of the chemical space around the core scaffold, a process crucial for structure-activity relationship (SAR) studies. By generating a library of analogues where the 3-position of the benzyl ring is varied, researchers can investigate how changes in sterics, electronics, and hydrogen-bonding potential affect the molecule's properties, all without reference to a specific biological outcome. This approach of using a versatile, modifiable core is fundamental to modern medicinal chemistry research.
Future Research Directions
Exploration of Novel Catalytic Pathways for Stereoselective Synthesis
The development of efficient and highly selective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry. For N-(3-Bromobenzyl)-2-propen-1-amine and its derivatives, the creation of stereocenters, particularly at the allylic position, is a key area for future investigation.
Current synthetic routes to allylic amines often result in racemic mixtures. Future research should focus on the development of novel catalytic pathways to achieve high levels of stereoselectivity. This could involve several promising approaches:
Transition-Metal Catalysis: The use of transition-metal catalysts, particularly those based on palladium, rhodium, and iridium, has proven highly effective in the stereoselective synthesis of allylic amines. acs.orgacs.org Future work could explore the application of chiral ligands to these metal centers to induce asymmetry in the amination of allylic substrates, leading to the enantioselective synthesis of this compound analogs. A significant challenge that remains is the synthesis of multisubstituted allylic amines with high stereocontrol. acs.org
Enzymatic Resolutions: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes such as lipases and proteases could be employed for the kinetic resolution of racemic this compound or its precursors. Furthermore, the use of engineered enzymes could provide access to specific enantiomers with high purity.
Organocatalysis: Chiral organocatalysts, such as phosphoric acids and thioureas, have emerged as powerful tools for asymmetric synthesis. Investigating the use of these catalysts in the allylic amination reactions could provide a metal-free and environmentally benign route to chiral derivatives of this compound. A stereoselective approach to synthesizing allylic amines has been demonstrated through the jseepublisher.comjseepublisher.com-sigmatropic rearrangement of an allylic alcohol, which can be generated enantioselectively using a CBS reduction. youtube.com
| Catalytic Approach | Potential Advantages | Key Research Focus |
| Transition-Metal Catalysis | High efficiency, broad substrate scope | Development of novel chiral ligands |
| Enzymatic Resolutions | High stereoselectivity, green chemistry | Screening and engineering of enzymes |
| Organocatalysis | Metal-free, environmentally benign | Design of new organocatalysts |
Advanced Computational Modeling for Deeper Mechanistic Understanding
A thorough understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the rational design of new ones. Advanced computational modeling techniques, such as Density Functional Theory (DFT) and ab initio methods, can provide invaluable insights into the intricate details of chemical transformations. jseepublisher.commdpi.comnumberanalytics.com
Future research in this area should focus on:
Elucidation of Reaction Pathways: Computational studies can be employed to map the potential energy surfaces of reactions involving this compound. This would allow for the identification of transition states, intermediates, and the determination of reaction kinetics and thermodynamics. smu.eduescholarship.org For instance, understanding the mechanism of a palladium-catalyzed allylic amination could reveal the factors that control regioselectivity and stereoselectivity. acs.org
Catalyst-Substrate Interactions: Modeling the interactions between a catalyst and this compound can aid in the design of more efficient and selective catalysts. bris.ac.uk By understanding how a chiral ligand binds to a metal center and influences the approach of the substrate, researchers can rationally design catalysts that favor the formation of a specific stereoisomer.
Predicting Reactivity and Properties: Computational methods can be used to predict various physicochemical properties of this compound and its derivatives, such as their electronic structure, reactivity, and spectroscopic signatures. mdpi.com This information can guide experimental work and accelerate the discovery of new applications. The integration of artificial intelligence and machine learning with computational chemistry is also a rapidly growing field that can accelerate the discovery of reaction mechanisms. mdpi.com
Rational Design of this compound Analogs for Specific Chemical Applications
The structural motifs present in this compound make it an attractive scaffold for the development of new molecules with tailored properties. The rational design of analogs, guided by computational methods and a deep understanding of structure-activity relationships, can lead to the discovery of compounds with specific chemical applications. mdpi.comunimi.it
Key areas for future exploration include:
Development of Bioactive Molecules: The bromobenzyl moiety is found in numerous biologically active compounds. google.com By modifying the structure of this compound, for example, by introducing different substituents on the aromatic ring or altering the allylic portion, it may be possible to design new analogs with potential applications in medicinal chemistry. mdpi.comnih.gov Techniques such as quantitative structure-activity relationship (QSAR) studies and molecular docking can be used to predict the biological activity of designed analogs. nih.gov
Synthesis of Novel Ligands: The amine functionality in this compound makes it a potential precursor for the synthesis of novel ligands for catalysis. The introduction of coordinating groups, such as phosphines or additional nitrogen atoms, could lead to the creation of ligands with unique electronic and steric properties.
Materials Science Applications: The presence of a polymerizable double bond and a functionalizable aromatic ring suggests that derivatives of this compound could be used as monomers for the synthesis of new polymers with interesting properties, such as flame retardancy (due to the bromine atom) or the ability to be further functionalized.
| Application Area | Design Strategy | Desired Properties |
| Medicinal Chemistry | Introduction of pharmacophores, QSAR | Enhanced biological activity, selectivity |
| Catalysis | Incorporation of coordinating groups | Improved catalytic performance |
| Materials Science | Polymerization of the allyl group | Novel material properties |
Integration of Automated Synthesis and High-Throughput Screening in Derivatization Studies
To fully explore the chemical space around this compound, a rapid and efficient method for synthesizing and evaluating a large number of derivatives is required. The integration of automated synthesis platforms with high-throughput screening (HTS) techniques offers a powerful solution. nih.govrsc.org
Future research should embrace these technologies to:
Create Diverse Chemical Libraries: Automated synthesizers can be programmed to perform a series of reactions in parallel, allowing for the rapid generation of a library of this compound derivatives with variations at different positions of the molecule. nih.govacs.org This can be achieved by reacting the parent compound with a diverse set of building blocks.
Accelerate Reaction Optimization: High-throughput screening can be used to quickly evaluate the performance of different catalysts, ligands, and reaction conditions for the synthesis of this compound and its analogs. bath.ac.uk This rapid feedback loop can significantly accelerate the optimization process.
Facilitate Discovery of New Applications: By screening the synthesized libraries against a variety of biological targets or for specific chemical properties, it is possible to quickly identify derivatives with desired activities or functions. nih.govnih.govbiorxiv.org This approach has the potential to uncover new applications for this class of compounds that might not be discovered through traditional, hypothesis-driven research.
| Technology | Application in Derivatization | Expected Outcome |
| Automated Synthesis | Parallel synthesis of derivatives | Rapid generation of chemical libraries |
| High-Throughput Screening | Rapid evaluation of reaction conditions and biological activity | Accelerated discovery and optimization |
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for innovations in catalysis, medicinal chemistry, and materials science.
Q & A
Q. What are the optimal synthetic routes for N-(3-Bromobenzyl)-2-propen-1-amine, and how can reaction conditions be systematically optimized?
- Methodological Answer : A PdCl₂(PPh₃)₂/CuI-catalyzed coupling reaction in acetonitrile is effective for synthesizing propargylic amine intermediates, followed by hydrolysis and purification. Key optimization parameters include:
- Catalyst loading : 5–10 mol% PdCl₂(PPh₃)₂ .
- Temperature : 60°C for hydrolysis .
- Purification : Column chromatography (hexanes/EtOAC with Et₃N) to isolate the final product .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer : Use a multi-technique approach:
- 1H/13C NMR : Assign peaks to confirm allyl and bromobenzyl moieties .
- HRMS : Validate molecular weight (e.g., C₁₀H₁₂BrN) .
- Elemental analysis : Verify C, H, N, Br content .
- IR spectroscopy : Identify amine (-NH) and alkene (C=C) stretches .
Q. How can researchers ensure the compound's stability during storage and handling?
- Methodological Answer :
- Store under inert atmosphere (N₂/Ar) at -20°C to prevent oxidation of the allyl group .
- Use amber vials to avoid photodegradation of the bromophenyl moiety .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Methodological Answer :
- Polar solvents : Soluble in methanol, acetonitrile, and DMSO (ideal for biological assays) .
- Non-polar solvents : Limited solubility in hexanes; use for crystallization .
Q. How is this compound utilized as a building block in organic synthesis?
- Methodological Answer :
- Nucleophilic substitution : Bromine enables Suzuki couplings or SNAr reactions with thiols/amines .
- Pharmacophore development : The allyl group participates in click chemistry for drug discovery .
Advanced Research Questions
Q. What catalytic mechanisms govern palladium-mediated reactions involving this compound?
- Methodological Answer : Pd(0)/Pd(II) cycles drive oxidative addition of aryl halides and transmetallation with propargylic intermediates. Ligand effects (e.g., PPh₃ vs. Xantphos) modulate regioselectivity .
Q. How can computational modeling resolve discrepancies between predicted and observed reactivity in substitution reactions?
- Methodological Answer :
- DFT calculations : Compare activation energies for SN2 vs. radical pathways .
- MD simulations : Assess solvent effects on transition states .
Q. What evidence supports the compound's interaction with CNS targets, and how does this compare to structural analogs?
- Methodological Answer :
- In vitro assays : Measure binding affinity to serotonin/dopamine receptors .
- SAR studies : Replace bromine with Cl/CF₃ to evaluate halogen-dependent activity .
Q. How do reaction conditions influence regioselectivity in alkyne functionalization of this compound?
- Methodological Answer :
- Solvent polarity : Polar solvents (DMF) favor terminal alkyne activation .
- Temperature : Lower temps (-20°C) suppress competing elimination pathways .
Q. What strategies validate biological activity data when NMR and HRMS results conflict?
- Methodological Answer :
- DSC/TGA : Confirm thermal stability to rule out degradation .
- LC-MS/MS : Quantify trace impurities affecting bioassay results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
